molecular formula C13H10FN3 B8424243 1-(4-Fluorophenyl)-1h-indazol-5-amine

1-(4-Fluorophenyl)-1h-indazol-5-amine

Cat. No.: B8424243
M. Wt: 227.24 g/mol
InChI Key: MGLIUYUVMJERKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-1h-indazol-5-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1h-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1h-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1h-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-1h-indazol-5-amine is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

1-(4-fluorophenyl)indazol-5-amine

InChI

InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2

InChI Key

MGLIUYUVMJERKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 5-aminoindazole (15 g, 113 mmol) was dissolved in 100 mL dry dioxane in a stainless steel pressure bottle followed by the addition of trans-1,2-diaminocyclohexane (6.4 g, 56 mmol), CuI (2.1 g, 11.3 mmol), K3PO4 (43 g, 203 mmol), and 1-fluoro-4-iodobenzene (27.5 g, 11.3 mmol). The reactor was sealed and heated at 120 C for 72 h under a blanket of N2. The reaction was filtered through a large SiO2 plug on a fitted funnel using EtOAc until the eluent ran clear (˜1 L). The solution was concentrated in vacuo and the dark brown solid was taken up in hot EtOAc (˜150 mL) and hexane was added to induce precipitation. The dark black solid was filtered and dried under vacuum to give 28 g (73%) of pure N1-(4-fluorophenyl)-5-aminoindazole. MS found: (M+H)+=228.
Quantity
15 g
Type
reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
[Compound]
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stainless steel
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0 (± 1) mol
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solvent
Reaction Step One
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6.4 g
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reactant
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K3PO4
Quantity
43 g
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reactant
Reaction Step Two
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27.5 g
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reactant
Reaction Step Two
Name
CuI
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2.1 g
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catalyst
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0 (± 1) mol
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reactant
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